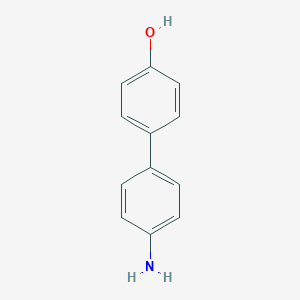

4-Amino-4'-hydroxybiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZZAFQKXTFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036832 | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-79-1 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-Amino-4'-hydroxybiphenyl

Executive Summary

4-Amino-4'-hydroxybiphenyl (also known as 4-(4-aminophenyl)phenol) is a critical bifunctional monomer used in the synthesis of high-performance polyimides, azo dyes, and pharmaceutical intermediates. Its structural integrity—defined by the precise para-substitution of electron-donating amino (-NH

This guide provides an in-depth analytical profile of the compound. Unlike standard data sheets, this document focuses on the causality of spectral features, linking electronic structure to observed signals in NMR, MS, and IR. It serves as a self-validating protocol for researchers confirming the identity and purity of CAS 1204-79-1.

Structural Context & Electronic Environment

To interpret the spectra correctly, one must understand the electronic "push-pull" within the molecule.

-

The Biphenyl Core: The two phenyl rings are conjugated but twisted (dihedral angle ~40-45° in solution) to minimize steric hindrance between ortho-hydrogens.

-

Substituent Effects: Both -NH

and -OH are strong electron-donating groups (EDGs) via resonance. They increase electron density in the aromatic rings, specifically at the ortho and para positions relative to themselves.-

Shielding Consequence: Protons ortho to these groups will be significantly shielded (upfield shift in NMR).

-

Acidity/Basicity: The phenolic proton is acidic (pKa ~10), while the amine is basic. This necessitates the use of DMSO-d

for NMR analysis to prevent proton exchange broadening and ensure solubility.

-

Nuclear Magnetic Resonance (NMR) Profiling[1]

The

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d

(99.9% D). CDCl -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Acquisition: 16 scans minimum; relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of the phenolic proton.

Diagnostic H NMR Data (400 MHz, DMSO-d )

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Causality |

| -OH | 9.35 | Singlet (br) | 1H | - | Phenolic proton; deshielded by oxygen electronegativity but broadened by H-bonding. |

| Ar-H (3',5') | 6.80 | Doublet | 2H | 8.5 | Ortho to -OH. Shielded by oxygen lone pair resonance. |

| Ar-H (2',6') | 7.36 | Doublet | 2H | 8.5 | Meta to -OH. Less shielded; overlaps with Ring A protons. |

| Ar-H (2,6) | 7.28 | Doublet | 2H | 8.4 | Meta to -NH |

| Ar-H (3,5) | 6.61 | Doublet | 2H | 8.4 | Ortho to -NH |

| -NH | 4.95 | Broad Singlet | 2H | - | Amine protons. Chemical shift varies with concentration/water content. |

Visualization: NMR Assignment Logic

Figure 1: Logic flow demonstrating how electron-donating substituents dictate the upfield chemical shifts of ortho-protons.

Mass Spectrometry (MS) & Fragmentation Logic[2][3]

The mass spectrum of 4-Amino-4'-hydroxybiphenyl is dominated by its stability as a fully conjugated aromatic system.

Analytical Parameters

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Ion (

): m/z 185.[1] -

Base Peak: Typically the molecular ion (m/z 185) due to high aromatic stability.

Fragmentation Pathway

Unlike aliphatic compounds, the biphenyl core resists shattering. Fragmentation is driven by the loss of small neutral molecules from the functional groups.

- (m/z 185): The radical cation.

- (m/z 184): Loss of a hydrogen atom (common in phenols/amines to form quinoid-like structures).

- (m/z 157): Characteristic expulsion of carbon monoxide from the phenolic ring (ring contraction).

- (m/z 169): Loss of the amino group (less common than CO loss in phenols).

Visualization: Fragmentation Workflow

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for verifying functional group integrity and detecting oxidation (e.g., quinone formation).

Diagnostic Bands (KBr Pellet or ATR)

| Frequency (cm | Vibration Mode | Description |

| 3300 - 3450 | Doublet structure often visible for primary amine (-NH | |

| 1590 - 1610 | Aromatic ring breathing. Strong intensity due to conjugation. | |

| 1510 | Amine bending ("Scissoring"). | |

| 1230 - 1260 | Phenolic C-O stretch. Strong and distinct. | |

| 820 - 830 | Para-substitution pattern (out-of-plane bending). Critical for confirming 4,4' isomerism. |

Experimental Workflow: Purification & Validation

To ensure reproducible spectral data, the sample must be free of oxidation products (which turn the sample brown/pink).

Purification Protocol (Recrystallization)

-

Solvent System: Ethanol/Water (1:1 v/v).

-

Dissolution: Heat Ethanol (20 mL/g of solid) to near boiling. Add crude solid.

-

Clarification: If the solution is dark, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

-

Crystallization: Add hot water dropwise until turbidity persists. Re-heat to clear, then allow to cool slowly to Room Temperature, then 4°C.

-

Isolation: Filter the beige/white needles. Wash with cold 50% EtOH.

-

Drying: Vacuum oven at 60°C for 4 hours. Target MP: 272–274°C .

Visualization: Analytical Workflow

Figure 3: Standard Operating Procedure (SOP) for the purification and validation of 4-Amino-4'-hydroxybiphenyl.

References

-

National Institute of Standards and Technology (NIST). 4-Amino-4'-hydroxybiphenyl Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 4-Amino-4'-hydroxybiphenyl (Compound).[2][3] National Library of Medicine. [Link]

-

SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search No. 1204-79-1).[2][4] [Link]

Sources

Solubility Profile & Purification Protocols for 4-Amino-4'-hydroxybiphenyl

CAS 1204-79-1 | Technical Guide for Process Chemists & Researchers

Executive Summary

4-Amino-4'-hydroxybiphenyl (also known as 4-(4-aminophenyl)phenol) is a critical bifunctional intermediate used in the synthesis of high-performance polyimides, azo dyes, and pharmaceutical precursors. Its structure—comprising two phenyl rings bridged by a single bond, with opposing amino and hydroxyl groups—creates a unique "push-pull" electronic system.

This guide addresses the primary challenge in working with this compound: its high crystallinity and specific solubility requirements. Unlike simple phenols or anilines, the simultaneous presence of H-bond donor (OH, NH₂) and acceptor (N, O) sites leads to a high melting point (~273°C) and significant lattice energy, necessitating polar aprotic or hot protic solvents for effective processing.

Physicochemical Characterization

Understanding the solubility behavior of 4-Amino-4'-hydroxybiphenyl requires analyzing its solid-state properties. The high melting point is a direct consequence of an extensive intermolecular hydrogen-bonding network, potentially involving zwitterionic character in the crystal lattice.

Key Properties Table

| Property | Value | Notes |

| CAS Number | 1204-79-1 | Distinct from 4-phenylphenol (CAS 92-69-3) |

| Molecular Weight | 185.22 g/mol | |

| Melting Point | 270–273°C | High lattice energy barrier for dissolution |

| pKa (Predicted) | ~10.3 (Phenol) / ~4.5 (Amine) | Amphoteric; solubility is pH-dependent |

| LogP | ~1.7–1.9 | Moderately lipophilic, but H-bonding dominates |

| Appearance | Off-white to tan solid | Darkens upon oxidation (quinone formation) |

Structural Logic & Solubility Implications

The molecule possesses two distinct "handles" for solvation:

-

The Phenolic -OH: Acts as a weak acid. Soluble in aqueous alkali (NaOH, KOH) via phenoxide formation.

-

The Amine -NH₂: Acts as a weak base. Soluble in aqueous acid (HCl, H₂SO₄) via ammonium salt formation.

-

The Biphenyl Core: Hydrophobic. Resists dissolution in water at neutral pH but drives solubility in organic aromatics if the H-bonds can be broken.

Figure 1: Mechanistic basis for solvent selection. The high lattice energy requires solvents capable of strong dipole interactions or hydrogen bonding to dissolve the solid.

Solubility Data & Solvent Selection

The following data categorizes solvents based on their utility for processing 4-Amino-4'-hydroxybiphenyl.

Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | Ideal for reactions (e.g., polyimide synthesis). Dissolves >100 mg/mL at RT. |

| Lower Alcohols | Methanol, Ethanol, IPA | Moderate (Hot) | Primary choice for recrystallization. Sparingly soluble at RT; soluble at reflux. |

| Ethers | THF, Dioxane | Moderate | Good for intermediate solubility; often used as co-solvents. |

| Chlorinated | DCM, Chloroform | Low | Generally poor solvents; may dissolve small amounts but inefficient for bulk processing. |

| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Excellent anti-solvents for precipitation or washing away non-polar impurities. |

| Aqueous | Water (Neutral) | Insoluble | < 0.1 mg/mL at RT. |

| Aqueous | Water (Acid/Base) | High | Soluble as ionic salts (HCl salt or Na-phenoxide). |

Thermodynamic Insight

The solubility in alcohols (MeOH/EtOH) exhibits a steep temperature dependence. This "solubility switch" is exploited in purification.[1] At room temperature, the crystal lattice energy ($ \Delta H_{latt}

Experimental Protocols

Protocol A: Recrystallization (Purification)

This is the standard method to obtain >99% purity (HPLC) from crude material (e.g., post-reduction of 4-nitro-4'-hydroxybiphenyl).

Reagents:

-

Crude 4-Amino-4'-hydroxybiphenyl[2]

-

Solvent: Ethanol (95% or absolute) or Methanol

-

Anti-solvent (Optional): Deionized Water

-

Activated Charcoal (for decolorization)

Workflow:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser. Add 100 mL of Ethanol.

-

Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solid remains, add ethanol in 10 mL increments until fully dissolved.

-

Note: If a dark color persists (oxidation products), add 0.5 g activated charcoal and reflux for 5 mins.

-

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles. Work quickly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, cool further to 0–4°C in an ice bath.

-

Optional: If no crystals form, add warm water dropwise (turbidity point) to the hot solution before cooling.

-

-

Isolation: Filter the crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol (or 1:1 EtOH/Water).

-

Drying: Dry in a vacuum oven at 60°C for 6 hours. Caution: Ensure inert atmosphere (N₂) if drying at higher temperatures to prevent surface oxidation.

Figure 2: Logical flow for the recrystallization of 4-Amino-4'-hydroxybiphenyl.

Protocol B: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for specific solvent mixtures relevant to your process.

-

Preparation: Add excess 4-Amino-4'-hydroxybiphenyl to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Filtration: Stop stirring and allow solids to settle. Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (rotary evaporator or N₂ stream) and dry the residue to constant weight.

-

Calculation: $ Solubility (mg/mL) = \frac{Mass_{residue} (mg)}{Volume_{filtrate} (mL)} $

Applications & Process Considerations

Polyimide Synthesis

In the context of polyimide or polyamide synthesis, 4-Amino-4'-hydroxybiphenyl is often dissolved in NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .

-

Water Sensitivity: These solvents must be anhydrous (<0.05% water). The amino group is the nucleophile; water can hydrolyze the anhydride co-reactant.

-

Stoichiometry: Because the compound is a solid, it is often added as a powder to a solution of the dianhydride, or vice versa. Pre-dissolving it in NMP is recommended to avoid local stoichiometric imbalances.

Stability & Storage

-

Oxidation: The electron-rich amino-phenol structure is prone to air oxidation, turning pink/purple over time. Store under Argon or Nitrogen.

-

Hygroscopicity: While not intensely hygroscopic, the polar groups can adsorb moisture, affecting precise stoichiometric weighing in polymerization reactions. Dry before use.

References

-

PubChem. (2025).[3][4] 4-Amino-4'-hydroxybiphenyl (CID 14565).[4] National Library of Medicine. Available at: [Link]

- Sigma-Aldrich. (2025). Technical Information for Hydroxybiphenyls.

-

ResearchGate. (2014). Discussions on Amino Acid/Peptide Crystallization. (Methodological basis for zwitterionic purification). Available at: [Link]

- Google Patents. (1984). Process for the purification of p-aminophenol (US4440954A). (Analogous purification chemistry).

Sources

- 1. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Amino-4'-hydroxybiphenyl | C12H11NO | CID 14565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-4'-hydroxybiphenyl | C12H11NO | CID 14565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-Amino-4'-hydroxybiphenyl

A Note on the Data: This guide addresses 4-Amino-4'-hydroxybiphenyl (CAS 1204-79-1). It is crucial to distinguish this compound from its structural precursor, 4-Aminobiphenyl (4-ABP, CAS 92-67-1). 4-ABP is a well-documented Group 1 human carcinogen, primarily targeting the bladder.[1][2] While comprehensive toxicological data for 4-Amino-4'-hydroxybiphenyl is less extensive, its structural similarity to a known potent carcinogen necessitates that it be handled with extreme caution, assuming a comparable hazard profile until proven otherwise. This principle of precaution informs all recommendations within this guide.

Compound Identification and Physicochemical Profile

4-Amino-4'-hydroxybiphenyl is a biphenyl derivative featuring both an amino (-NH2) and a hydroxyl (-OH) group at the 4 and 4' positions, respectively. These functional groups significantly influence its chemical properties, such as solubility and reactivity.

// Define nodes for atoms N1 [label="NH₂", pos="3.5,0!"]; C1 [label="C", pos="2.5,0!"]; C2 [label="C", pos="1.8,-1!"]; C3 [label="C", pos="0.5,-1!"]; C4 [label="C", pos="-0.2,0!"]; C5 [label="C", pos="0.5,1!"]; C6 [label="C", pos="1.8,1!"]; C7 [label="C", pos="-1.6,0!"]; C8 [label="C", pos="-2.3,-1!"]; C9 [label="C", pos="-3.6,-1!"]; C10 [label="C", pos="-4.3,0!"]; C11 [label="C", pos="-3.6,1!"]; C12 [label="C", pos="-2.3,1!"]; O1 [label="OH", pos="-5.3,0!"];

// Define edges for bonds edge [len=1.2]; C1 -- N1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- O1;

// Benzene rings (implicit double bonds) // No easy way to draw inner circles in neato, manual bond placement is better } tripod Figure 1: Chemical Structure of 4-Amino-4'-hydroxybiphenyl.

This compound is typically a light yellow to brown solid at room temperature.[3] The presence of both a basic amino group and an acidic phenolic group makes it amphoteric. Its solubility is expected to be moderate in polar organic solvents.[4]

| Property | Value | Source |

| CAS Number | 1204-79-1 | [3] |

| Molecular Formula | C₁₂H₁₁NO | [5] |

| Molecular Weight | 185.22 g/mol | [5] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 273°C | [3] |

| Boiling Point | 319.45°C (rough estimate) | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |

Comprehensive Hazard Analysis and Risk Assessment

A thorough risk assessment is paramount before any handling of this compound. The assessment process involves evaluating the inherent hazards of the chemical and the specific risks associated with the planned experimental procedures.

Toxicological Summary

Causality of Hazard: Aromatic amines are a class of chemicals known for their potential carcinogenicity and mutagenicity, often requiring metabolic activation to exert their toxic effects.[6] The parent compound, 4-aminobiphenyl, is a confirmed human bladder carcinogen.[2][7] It is metabolized in the body to reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.[7] The introduction of a hydroxyl group, as in 4-Amino-4'-hydroxybiphenyl, may alter its metabolic pathway. However, it has also been described as a carcinogenic test compound that can be metabolized into reactive species that bind to macromolecules like DNA.[4]

GHS Classification: Based on data submitted to the European Chemicals Agency (ECHA), 4-Amino-4'-hydroxybiphenyl is classified with the following hazards.[5]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Exclamation Mark |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Exclamation Mark |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Exclamation Mark |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Exclamation Mark |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark |

Note: While a specific carcinogenicity classification (e.g., H350: May cause cancer) is not listed in this specific ECHA notification, the known carcinogenicity of its parent compound, 4-aminobiphenyl, demands that it be treated as a potential occupational carcinogen.

Safe Handling, Storage, and Engineering Controls

The primary objective is to minimize all potential routes of exposure.

-

Engineering Controls : All work involving 4-Amino-4'-hydroxybiphenyl solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be maintained under negative pressure relative to the surrounding laboratory.

-

Safe Handling :

-

Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area.[3] It should be stored away from strong oxidizing agents and acids.[1]

-

Incompatibilities : Reacts with strong oxidants and acids.[1]

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

| Task | Required PPE | Rationale |

| Weighing Solid | Double nitrile gloves, lab coat, safety goggles, face shield, N95 respirator. | High risk of generating and inhaling fine dust particles. Face shield protects against splashes if solvent is nearby. |

| Preparing Solutions | Double nitrile gloves (or neoprene/butyl rubber for extended contact), lab coat, safety goggles.[10] | Protects against skin contact and eye splashes. Nitrile gloves offer good splash protection but should be changed immediately upon contamination. |

| General Handling | Nitrile gloves, lab coat, safety glasses with side shields. | Standard laboratory practice for handling hazardous chemicals. |

Causality of PPE Selection:

-

Gloves : Double gloving with nitrile provides a robust barrier against incidental contact. For prolonged tasks or when handling concentrated solutions, heavier-duty gloves like butyl rubber or neoprene are recommended due to the skin absorption hazard of phenols and aromatic amines.[10][11]

-

Eye Protection : Safety goggles are essential to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[10]

-

Respirator : An N95 or higher-rated respirator is crucial when handling the powder outside of a glovebox to prevent inhalation of fine, potentially carcinogenic particles.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact : Speed is essential. Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Due to the phenolic nature of the compound, after initial water flushing, treatment with polyethylene glycol (PEG 300 or 400) is recommended to help remove residual phenol from the skin.[11] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures (Spill Cleanup)

This protocol is for small spills (<1 gram) by trained personnel. For larger spills, evacuate the area and contact emergency services.[12]

-

Alert & Evacuate : Alert personnel in the immediate area and restrict access.[9]

-

Don PPE : Wear a P100 respirator, chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a disposable apron or coveralls.

-

Contain : If appropriate, moisten the spilled powder with a small amount of water or an inert liquid to prevent it from becoming airborne.[9]

-

Absorb/Collect : Gently sweep the material into a designated, labeled hazardous waste container.[9] Avoid actions that create dust.

-

Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.

-

Dispose : Seal and label the waste container. Dispose of it according to institutional and local hazardous waste regulations.[1]

-

Report : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Considerations

All waste containing 4-Amino-4'-hydroxybiphenyl, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1] Collect waste in sealed, properly labeled containers. Consult your institution's EHS department for specific disposal procedures, which must comply with local, state, and federal regulations.

References

- New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 4-Aminodiphenyl.

- Wikipedia. (n.d.). 4-Aminobiphenyl.

- U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl.

- CymitQuimica. (n.d.). CAS 1204-79-1: 4′-Amino[1,1′-biphenyl]-4-ol.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.

- PubChem. (n.d.). 4-Aminobiphenyl.

- Princeton University Environmental Health & Safety. (n.d.). Phenol.

- PubChem. (n.d.). 4-Amino-4'-hydroxybiphenyl.

- ChemicalBook. (2023). 4-AMINO-4'-HYDROXYBIPHENYL | 1204-79-1.

- Global Substance Registration System (GSRS). (n.d.). 4-AMINO-4'-HYDROXYBIPHENYL.

- ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.

- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Florida State University Emergency Management. (n.d.). Chemical Spills.

- PMC. (n.d.). Toxicological aspects of the use of phenolic compounds in disease prevention.

- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

- Fisher Scientific. (2010). Safety Data Sheet: 4`-Hydroxy-4-biphenylcarbonitrile.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- University of Manitoba. (n.d.). Chemical Spill Response Procedure.

Sources

- 1. nj.gov [nj.gov]

- 2. epa.gov [epa.gov]

- 3. 4-AMINO-4'-HYDROXYBIPHENYL | 1204-79-1 [chemicalbook.com]

- 4. CAS 1204-79-1: 4′-Amino[1,1′-biphenyl]-4-ol | CymitQuimica [cymitquimica.com]

- 5. 4-Amino-4'-hydroxybiphenyl | C12H11NO | CID 14565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. offices.austincc.edu [offices.austincc.edu]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 4-Amino-4'-hydroxybiphenyl (4A4HBP), a biphenyl derivative of significant interest in medicinal chemistry and materials science. As a structural motif, the biphenyl scaffold is present in numerous biologically active compounds, and the specific arrangement of the amino and hydroxyl groups in 4A4HBP offers unique opportunities for drug design and development. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to conduct self-validating and robust analytical workflows.

Introduction: The Significance of 4-Amino-4'-hydroxybiphenyl

4-Amino-4'-hydroxybiphenyl, with the chemical formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol , is a bifunctional aromatic compound.[1] Its structure, featuring a hydroxyl group on one phenyl ring and an amino group on the other, makes it a valuable building block in the synthesis of more complex molecules. The 4-hydroxyphenyl moiety is a well-established pharmacophore found in numerous FDA-approved pharmaceuticals, contributing to hydrophilicity and serving as a hydrogen bond donor/acceptor.[2] Similarly, the aminobiphenyl scaffold is a key component in various biologically active molecules.[3] The combination of these two functional groups on a biphenyl core creates a versatile scaffold for developing novel therapeutic agents, including potential anticancer and antimicrobial drugs.[2][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Synthesis of 4-Amino-4'-hydroxybiphenyl: A Practical Approach

The reliable synthesis of 4-Amino-4'-hydroxybiphenyl is a prerequisite for its spectroscopic analysis and subsequent applications. A common and effective method involves the reduction of a nitrobiphenyl precursor. This multi-step synthesis provides a good yield of the final product.

Experimental Protocol: Synthesis of 4-Amino-4'-hydroxybiphenyl

Step 1: Nitration of 4-Hydroxybiphenyl

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-hydroxybiphenyl in glacial acetic acid.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product, 4-hydroxy-4'-nitrobiphenyl.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Reduction of 4-Hydroxy-4'-nitrobiphenyl

-

In a round-bottom flask, suspend the synthesized 4-hydroxy-4'-nitrobiphenyl in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, add concentrated hydrochloric acid and heat the mixture under reflux for several hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-Amino-4'-hydroxybiphenyl.

-

Filter the product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-4'-hydroxybiphenyl.

Diagram of the Synthesis Workflow

Caption: Synthetic route to 4-Amino-4'-hydroxybiphenyl.

Spectroscopic Characterization

The following sections detail the key spectroscopic techniques used to characterize 4-Amino-4'-hydroxybiphenyl, along with the expected spectral features and the rationale behind their interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the biphenyl core, along with the auxochromic amino and hydroxyl groups, gives rise to characteristic absorption bands.

Expected Spectral Data: For aromatic compounds like 4-aminophenol, characteristic absorption maxima are observed.[5] For 4-Amino-4'-hydroxybiphenyl, we anticipate strong absorptions in the UV region, likely with two main bands. One band, at a shorter wavelength, can be attributed to the π → π* transitions of the biphenyl system. A second, longer-wavelength band is expected due to the influence of the amino and hydroxyl groups, which extend the conjugation and can lead to intramolecular charge transfer transitions. The position and intensity of these bands can be sensitive to the solvent polarity.[6]

Table 1: Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) | Solvent Dependency |

| π → π* (Biphenyl) | ~200-220 | Minor |

| π → π* (Conjugated System) | ~260-290 | Moderate |

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of 4-Amino-4'-hydroxybiphenyl in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-4'-hydroxybiphenyl will exhibit characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Expected Spectral Data: The IR spectrum will be dominated by the stretching and bending vibrations of the key functional groups. The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding. For the related compound 4-aminophenol, a broad peak for the O-H group is typically observed in the range of 3200-3600 cm⁻¹.[7]

Table 2: Key IR Absorption Bands for 4-Amino-4'-hydroxybiphenyl

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Sharp (doublet) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-N (Amine) | Stretching | 1250 - 1350 | Medium |

| N-H (Amine) | Bending | 1580 - 1650 | Medium |

Experimental Protocol: FT-IR Spectroscopy

-

Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (if soluble in a volatile solvent).

-

For the KBr pellet method, mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk.

-

Acquire the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Identify and assign the characteristic absorption peaks.

Diagram of the Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 4-Amino-4'-hydroxybiphenyl.

¹H NMR Spectroscopy

Expected Spectral Data: The ¹H NMR spectrum will show signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region will display a set of doublets due to the para-substitution on both phenyl rings. The chemical shifts will be influenced by the electron-donating effects of the -OH and -NH₂ groups. The protons on the ring with the hydroxyl group will appear at a different chemical shift than those on the ring with the amino group. The protons of the -OH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. For the related compound 4-aminophenol, aromatic protons typically appear as doublets around δ 6.81 and 7.03 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -OH) | 6.7 - 7.0 | Doublet | ~8-9 |

| Aromatic H (meta to -OH) | 7.2 - 7.5 | Doublet | ~8-9 |

| Aromatic H (ortho to -NH₂) | 6.6 - 6.9 | Doublet | ~8-9 |

| Aromatic H (meta to -NH₂) | 7.1 - 7.4 | Doublet | ~8-9 |

| -OH | Variable (4.0 - 8.0) | Broad Singlet | - |

| -NH₂ | Variable (3.0 - 5.0) | Broad Singlet | - |

¹³C NMR Spectroscopy

Expected Spectral Data: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted rings, a total of six aromatic carbon signals are expected (four CH and two quaternary carbons). The carbons directly attached to the -OH and -NH₂ groups will be significantly shifted downfield and upfield, respectively, due to their electronic effects.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C (ipso, other ring) | 125 - 135 |

| Aromatic CH | 115 - 130 |

Experimental Protocol: NMR Spectroscopy

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the ¹H NMR spectrum, noting the chemical shifts, splitting patterns, and integration values.

-

Acquire the ¹³C NMR spectrum.

-

Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Spectral Data: In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 185. The fragmentation pattern will likely involve cleavages of the biphenyl linkage and losses of small neutral molecules from the functional groups.

Table 5: Expected Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M - NH₃]⁺ |

| 157 | [M - CO]⁺ |

| 128 | [Biphenyl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Applications in Drug Development

The 4-Amino-4'-hydroxybiphenyl scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The presence of both a hydrogen bond donor (-OH) and acceptor/donor (-NH₂) group, combined with the rigid biphenyl core, allows for specific interactions with biological targets. Derivatives of 4-aminophenol have shown promising antimicrobial and anticancer activities.[4] The 4-hydroxyphenyl group is a key feature in many enzyme inhibitors, and the aminobiphenyl moiety can be found in compounds targeting various receptors and enzymes. The synthetic versatility of 4-Amino-4'-hydroxybiphenyl allows for the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

The spectroscopic analysis of 4-Amino-4'-hydroxybiphenyl is a critical step in its utilization for research and development. This guide has provided a detailed overview of the expected outcomes from UV-Vis, IR, NMR, and Mass Spectrometry, grounded in the fundamental principles of spectroscopy and the known properties of related compounds. By following the outlined protocols and understanding the rationale behind the spectral interpretations, researchers can confidently characterize this important chemical entity and unlock its potential in the development of novel therapeutics and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Journey of 4-Aminophenol: From Synthesis to Application. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-AMINO-4'-HYDROXYBIPHENYL. Retrieved from [Link]

-

MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Chegg.com. (2021, February 8). Solved For the IR Spectra of 4-Aminophenol and Acetaminophen, label the... Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

ResearchGate. (2025, October 14). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-aminophenol. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... Retrieved from [Link]

-

Chegg.com. (2017, November 21). Solved For the IR Spectra of 4-Aminophenol and. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

AVESIS. (2023, July 31). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminophenol | SIELC Technologies [sielc.com]

- 6. (Solved) - For the IR Spectra of 4-Aminophenol and Acetaminophen, label the... (1 Answer) | Transtutors [transtutors.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Amino-4'-hydroxybiphenyl

Introduction

Significance of 4-Amino-4'-hydroxybiphenyl in Medicinal Chemistry and Drug Development

4-Amino-4'-hydroxybiphenyl is a biphenyl derivative possessing two key functional groups: an amino group and a hydroxyl group. These moieties are frequently found in pharmacologically active molecules, contributing to their binding affinity, metabolic stability, and overall efficacy. The biphenyl scaffold itself provides a rigid yet conformationally flexible backbone, allowing for diverse interactions with biological targets. Understanding the electronic structure and properties of this molecule at a quantum level is paramount for its potential application in the design and development of novel therapeutic agents.

The Role of In Silico Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery.[1] By solving the Schrödinger equation for a given molecule, these computational methods provide profound insights into its electronic structure, reactivity, and spectroscopic properties. For a molecule like 4-Amino-4'-hydroxybiphenyl, these calculations can elucidate:

-

Molecular Geometry: The most stable three-dimensional arrangement of atoms.

-

Electronic Properties: The distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.[2]

-

Spectroscopic Features: Predictions of infrared (IR) and ultraviolet-visible (UV-Vis) spectra, aiding in experimental characterization.

-

Interaction Potential: The molecular electrostatic potential (MEP) map, which reveals regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions.

This information is invaluable for predicting a molecule's behavior in a biological system, thereby accelerating the drug design process and reducing the reliance on costly and time-consuming experimental procedures.

Overview of the Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study 4-Amino-4'-hydroxybiphenyl. As Senior Application Scientists, we aim to deliver not just a protocol but a self-validating framework grounded in established scientific principles. We will delve into the theoretical underpinnings of key computational methods, present a detailed, step-by-step workflow for performing these calculations, and discuss the interpretation of the expected results in the context of drug development.

Theoretical Foundations of Quantum Chemical Calculations

A fundamental understanding of the theoretical principles governing quantum chemical calculations is essential for their effective application and the accurate interpretation of their results.

The Schrödinger Equation: The Bedrock of Quantum Chemistry

At the heart of quantum chemistry lies the Schrödinger equation, a fundamental equation of quantum mechanics. Its time-independent form, Ĥψ = Eψ, describes the relationship between the total energy (E) of a quantum system and its wavefunction (ψ), which contains all the information about the system. The Hamiltonian operator (Ĥ) represents the total energy of the system, including the kinetic and potential energies of all its constituent particles. For a molecule, solving the Schrödinger equation provides the electronic structure and energy levels. However, exact solutions are only possible for very simple systems, necessitating the use of approximations for multi-electron molecules like 4-Amino-4'-hydroxybiphenyl.

The Hartree-Fock (HF) Method: An Ab Initio Approach

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") method that provides an approximate solution to the Schrödinger equation.[3] It employs the mean-field approximation, where each electron is considered to move in an average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions.[4] This simplifies the many-body problem into a set of single-electron equations. While the HF method neglects electron correlation, it serves as a crucial starting point for more advanced computational techniques and provides valuable qualitative insights into molecular properties.

Density Functional Theory (DFT): A Powerful and Efficient Alternative

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost.[1] Unlike wavefunction-based methods like HF, DFT is based on the principle that the ground-state energy of a system can be determined from its electron density. This approach implicitly includes electron correlation effects through an exchange-correlation functional. The choice of this functional is critical and a wide variety have been developed, with hybrid functionals like B3LYP often providing excellent results for organic molecules.[5]

Basis Sets: The Building Blocks of Molecular Orbitals

In practical quantum chemical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions. This set of functions is referred to as a basis set.[6] The choice of basis set significantly impacts the accuracy and computational cost of a calculation.

-

Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used for their efficiency and are a good starting point for many calculations on organic molecules.[7]

-

Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[8]

For a molecule containing nitrogen and oxygen, like 4-Amino-4'-hydroxybiphenyl, it is crucial to include polarization functions (e.g., 'd' and 'p' in 6-31G(d,p)) to accurately describe the anisotropic nature of the electron density around these atoms.

Modeling Solvent Effects: From Implicit to Explicit Models

Most chemical and biological processes occur in solution. Therefore, accounting for the influence of the solvent is critical for obtaining realistic computational results.

-

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium.[7] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions like hydrogen bonding.

For many applications involving 4-Amino-4'-hydroxybiphenyl, an implicit solvation model like PCM is often sufficient to capture the primary effects of the solvent environment on its electronic properties.

Computational Methodology for 4-Amino-4'-hydroxybiphenyl

The following section outlines a robust, step-by-step protocol for performing quantum chemical calculations on 4-Amino-4'-hydroxybiphenyl. This workflow is designed to be self-validating, ensuring the reliability of the obtained results.

Step-by-Step Computational Workflow

A typical computational study of a molecule like 4-Amino-4'-hydroxybiphenyl follows a logical sequence of steps to ensure the final results are based on a physically meaningful molecular structure.

Caption: A generalized workflow for quantum chemical calculations.

Geometry Optimization: Finding the Most Stable Conformation

The first and most critical step is to determine the molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface.

Protocol:

-

Construct the initial 3D structure of 4-Amino-4'-hydroxybiphenyl using a molecular modeling software (e.g., Avogadro, GaussView).

-

Select a computational method and basis set. A common and effective choice for a molecule of this size is the B3LYP functional with the 6-31G(d,p) basis set.[7]

-

Perform a geometry optimization calculation. This iterative process adjusts the positions of the atoms until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached.

Frequency Calculations: Ensuring a True Minimum

Following geometry optimization, a frequency calculation is essential to confirm that the obtained structure is a true energy minimum and not a saddle point (a transition state).

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation at the same level of theory and basis set used for the optimization.

-

Analyze the output:

-

All positive frequencies: The structure is a true minimum.

-

One imaginary frequency: The structure is a first-order saddle point (a transition state). In this case, the initial geometry needs to be perturbed along the direction of the imaginary frequency and re-optimized.

-

Calculation of Electronic Properties

Once the optimized, minimum-energy structure is confirmed, a single-point energy calculation can be performed to obtain detailed information about the electronic properties. It is often beneficial to use a larger basis set for this step to obtain more accurate electronic properties.

3.4.1. Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the highest and lowest energy molecular orbitals that are occupied and unoccupied by electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.[9]

3.4.2. Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules.

3.4.3. Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial charges to each atom in a molecule. While the absolute values of these charges can be basis set dependent, they provide a useful qualitative picture of the charge distribution within the molecule.

Simulating Solvent Effects on Electronic Spectra

To understand how the electronic absorption spectrum of 4-Amino-4'-hydroxybiphenyl might change in a biological environment, it is useful to perform calculations in the presence of a solvent.

Protocol:

-

Use the optimized gas-phase geometry.

-

Perform a Time-Dependent DFT (TD-DFT) calculation. This method is used to calculate excited state energies, which correspond to electronic transitions.

-

Incorporate an implicit solvation model , such as PCM, specifying the solvent of interest (e.g., water for a biological environment).

-

Analyze the calculated excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum.

Expected Computational Results and Their Interpretation

This section presents the anticipated results from the quantum chemical calculations on 4-Amino-4'-hydroxybiphenyl and discusses their interpretation in a drug development context.

Optimized Molecular Geometry of 4-Amino-4'-hydroxybiphenyl

The geometry optimization will likely reveal a non-planar structure for 4-Amino-4'-hydroxybiphenyl, with a dihedral angle between the two phenyl rings. This is a common feature of biphenyl derivatives due to steric hindrance between the ortho-hydrogens. The precise bond lengths and angles will provide a detailed picture of the molecule's three-dimensional shape.

Table 1: Predicted Key Geometrical Parameters for 4-Amino-4'-hydroxybiphenyl

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| C-C (inter-ring) bond length | ~1.49 Å |

| C-N bond length | ~1.40 Å |

| C-O bond length | ~1.37 Å |

| Dihedral angle (C-C-C-C) | ~35-45° |

Analysis of Frontier Molecular Orbitals

The HOMO and LUMO are expected to be delocalized across the π-system of the biphenyl rings.

-

HOMO: The HOMO is likely to have significant contributions from the electron-donating amino and hydroxyl groups, indicating that these are the regions most susceptible to electrophilic attack.

-

LUMO: The LUMO will be distributed over the aromatic rings, representing the regions where the molecule can accept electrons.

-

HOMO-LUMO Gap: The energy gap will provide a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarized and more reactive.[10]

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.0 to -5.5 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Insights from the Molecular Electrostatic Potential Map

The MEP map will visually complement the HOMO/LUMO analysis.

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen and nitrogen atoms, indicating sites for hydrogen bonding and interaction with electrophiles.

-

Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for interaction with nucleophiles.

Caption: The role of quantum chemical calculations in drug design.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the structure and properties of molecules like 4-Amino-4'-hydroxybiphenyl. By employing methods such as DFT and Hartree-Fock, researchers can gain a detailed understanding of its geometry, electronic landscape, and potential interactions with biological systems. This knowledge is not merely academic; it has profound practical implications for the rational design and development of new drugs. The protocols and interpretations presented in this guide offer a robust framework for leveraging these computational tools to accelerate innovation in medicinal chemistry and drug discovery.

References

- Vibrational Analysis and MP2 Calculations of [(4-Hydroxyphenyl)amino] (oxo) Acetic Acid. International Journal of Engineering Research & Technology.

- Theoretical study of the structure and torsional potential of substituted biphenylenes and their fluorene deriv

- Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone.

- Electronic Structure and Thermodynamic Properties of 4-n- heptyl-4́-cyanobiphenyl: A Computational Study.

- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis.

- Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls.

- Effect of Solvents on the Electronic Absorption Spectra of Amino Acid (Tryptophan) and Their Complexes. Journal of Chemical, Biological and Physical Sciences.

- Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide.

- What is the best method to calculate the HOMO LUMO GAP in solvent condition and with out ...

- An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applic

- HOMO-LUMO Energy Gap. Schrödinger.

- Post-Hartree-Fock studies on the structure of bis(ortho-substituted phenyl)methylenes. PubMed.

- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.

- Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry.

- A.4.V.10.I.3.3328 (1).

- Computational Chemistry 4.

- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PubMed Central.

- SYNTHESIS, SPECTROSCOPY, X-RAY CRYSTALLOGRAPHY, AND DFT CALCULATIONS OF (E)-4-{[(2-HYDROXYPHENYL) IMINO]METHYL}PHENYL BENZENESULFONATE.

- Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Ne

- How to Calcul

- A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene by DFT, HOMO-LUMO, MEP, NLO, NBO, Mulliken, Hirshfeld and Molecular Docking Analyses.

- Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central.

- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.

- Hartree–Fock method. Wikipedia.

- Integrated Molecular Modeling and Machine Learning for Drug Design. Portal.

Sources

- 1. portal.valencelabs.com [portal.valencelabs.com]

- 2. youtube.com [youtube.com]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. ijert.org [ijert.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Amino-4'-hydroxybiphenyl as a Monomer in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Amino-4'-hydroxybiphenyl, a versatile monomer for the synthesis of high-performance polymers. The unique bifunctional nature of this molecule, possessing both an amine and a hydroxyl group, allows for its incorporation into a variety of polymer architectures, including polyamides, polyimides, poly(ether amides), and other advanced materials. The rigid biphenyl core of this monomer imparts exceptional thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in microelectronics, aerospace, and biomedical devices.

This document will detail the synthesis of polymers from 4-Amino-4'-hydroxybiphenyl, their characterization, and potential applications, with a focus on providing practical, field-proven insights and robust protocols.

The Monomer: 4-Amino-4'-hydroxybiphenyl - Properties and Handling

4-Amino-4'-hydroxybiphenyl (CAS No: 1204-79-1), with the molecular formula C₁₂H₁₁NO, is a crystalline solid.[1] Its structure, featuring a reactive amine group and a phenolic hydroxyl group at opposite ends of a rigid biphenyl backbone, is the foundation of its utility in step-growth polymerization.

Table 1: Physicochemical Properties of 4-Amino-4'-hydroxybiphenyl

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Crystalline Solid | - |

| Melting Point | Decomposes before melting | - |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) | Inferred from polymer solubility |

Safety and Handling:

4-Amino-4'-hydroxybiphenyl is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Furthermore, the related compound 4-Aminobiphenyl is a known human carcinogen, specifically linked to bladder cancer.[2][3] Therefore, it is imperative to handle 4-Amino-4'-hydroxybiphenyl with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][4][5]

Polymer Synthesis: Crafting High-Performance Materials

The dual functionality of 4-Amino-4'-hydroxybiphenyl allows for its participation in various polymerization reactions. The choice of comonomer and reaction conditions will dictate the final polymer structure and properties.

Synthesis of Aromatic Polyamides

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties.[6] The synthesis of polyamides from 4-Amino-4'-hydroxybiphenyl can be effectively achieved via direct polycondensation with aromatic dicarboxylic acids, often facilitated by a phosphorylation agent. The Yamazaki-Higashi reaction is a well-established method for this purpose.[6] This method allows for the formation of high molecular weight polyamides under relatively mild conditions.[6]

Experimental Protocol: Synthesis of a Representative Polyamide

This protocol describes the synthesis of a polyamide from 4-Amino-4'-hydroxybiphenyl and a generic aromatic dicarboxylic acid (e.g., terephthalic acid).

Materials:

-

4-Amino-4'-hydroxybiphenyl

-

Aromatic dicarboxylic acid (e.g., terephthalic acid)

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Pyridine (anhydrous)

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl) (optional, for improved solubility)

-

Methanol

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add 4-Amino-4'-hydroxybiphenyl (1 equivalent) and the aromatic dicarboxylic acid (1 equivalent).

-

Add anhydrous NMP to dissolve the monomers under a gentle flow of argon or nitrogen.

-

If solubility is an issue, add LiCl (typically 5% w/v) to the mixture.

-

Add anhydrous pyridine (2 equivalents) to the reaction mixture.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add triphenyl phosphite (TPP) (2.2 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120°C for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Filter the fibrous polymer, wash it thoroughly with hot methanol and then water to remove any residual solvents and reagents.

-

Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality of Experimental Choices:

-

Anhydrous Conditions: The phosphorylation reaction is sensitive to moisture, which can hydrolyze the phosphite reagent and terminate the polymer chains.

-

Pyridine: Acts as a base to neutralize the phosphoric acid byproduct, driving the reaction forward.

-

Triphenyl Phosphite (TPP): The activating agent that converts the carboxylic acid into a more reactive intermediate for amidation.

-

NMP: A polar aprotic solvent that effectively dissolves the monomers and the resulting polymer.

-

Methanol Precipitation: A non-solvent for the polyamide, allowing for its isolation and purification.

Visualization of Polyamide Synthesis Workflow

Caption: Workflow for the synthesis of aromatic polyamides.

Synthesis of Aromatic Polyimides

Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and dielectric properties.[7] The synthesis of polyimides from 4-Amino-4'-hydroxybiphenyl typically follows a two-step process.[8]

Experimental Protocol: Synthesis of a Representative Polyimide

This protocol outlines the synthesis of a polyimide from 4-Amino-4'-hydroxybiphenyl and a generic aromatic dianhydride (e.g., pyromellitic dianhydride).

Step 1: Synthesis of the Poly(amic acid) Precursor

Materials:

-

4-Amino-4'-hydroxybiphenyl

-

Aromatic dianhydride (e.g., pyromellitic dianhydride)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a gas inlet, dissolve 4-Amino-4'-hydroxybiphenyl (1 equivalent) in anhydrous DMAc under a gentle flow of argon or nitrogen.

-

Once the diamine is fully dissolved, add the aromatic dianhydride (1 equivalent) portion-wise to the solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Thermal Imidization

Procedure:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

-

Place the glass plate in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere:

-

80°C for 2 hours to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

300°C for 1 hour.

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Causality of Experimental Choices:

-

Two-Step Process: This allows for the formation of a processable poly(amic acid) precursor, which can be cast into films or coatings before being converted to the final, often insoluble, polyimide.

-

Portion-wise Dianhydride Addition: Controls the exothermicity of the reaction and prevents uncontrolled molecular weight growth.

-

Staged Heating Program: Ensures gradual solvent removal and complete cyclization of the amic acid to the imide structure without damaging the film.

Visualization of Polyimide Synthesis Workflow

Caption: Two-step workflow for the synthesis of aromatic polyimides.

Characterization of Polymers Derived from 4-Amino-4'-hydroxybiphenyl

Thorough characterization is crucial to confirm the structure and evaluate the properties of the synthesized polymers.

Table 2: Key Characterization Techniques

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | To confirm the formation of amide or imide linkages. | For polyamides, characteristic amide I (C=O stretch) and amide II (N-H bend) bands. For polyimides, characteristic imide C=O stretching bands (symmetric and asymmetric) and C-N stretching bands. |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Aromatic proton and carbon signals corresponding to the biphenyl and comonomer units. Disappearance of monomer end-group signals. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperatures (often >400°C) are expected due to the aromatic backbone.[6] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | High Tg values are anticipated, reflecting the rigidity of the polymer chain.[6] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Successful polymerization will be indicated by high molecular weights. |

| Solubility Tests | To evaluate the processability of the polymer. | Solubility in polar aprotic solvents is expected.[6] The incorporation of flexible linkages or bulky side groups can enhance solubility. |

| Mechanical Testing | To measure properties like tensile strength and modulus. | High tensile strength and modulus are expected for these rigid-rod like polymers.[8] |

Potential Applications

The unique combination of properties imparted by the 4-Amino-4'-hydroxybiphenyl monomer makes the resulting polymers highly attractive for a range of advanced applications.

-

High-Temperature Adhesives and Composites: The exceptional thermal stability makes these polymers suitable for use in aerospace and automotive applications where resistance to extreme temperatures is required.[7]

-

Microelectronics: The low dielectric constant and high thermal stability of polyimides derived from this monomer are desirable for applications as insulating layers and packaging materials in integrated circuits.[7]

-

Gas Separation Membranes: The rigid polymer backbone can lead to the formation of materials with well-defined free volume, which is advantageous for the separation of gases.

-

Biomedical Materials: The biocompatibility of some polyamides and polyimides, coupled with their mechanical strength, opens up possibilities for their use in medical implants and drug delivery systems. The hydroxyl group can also serve as a point for further functionalization, for example, for attaching therapeutic agents. The versatility of hydrogels, which can be synthesized from biphenyl-containing monomers, makes them suitable for various applications in drug delivery and tissue engineering.[9]

Conclusion

4-Amino-4'-hydroxybiphenyl is a valuable monomer for the synthesis of high-performance polymers with a desirable combination of thermal stability, mechanical strength, and chemical resistance. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this monomer in developing advanced materials for a wide array of applications, from cutting-edge electronics to innovative biomedical solutions. The inherent properties of the biphenyl unit, when incorporated into polymer backbones, offer a predictable route to robust and high-performing materials.

References

Sources

- 1. 4-Amino-4'-hydroxybiphenyl | C12H11NO | CID 14565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: 4-Amino-4'-hydroxybiphenyl as a Potential Enzyme Inhibitor

Abstract